molecular formula C28H56 B14233504 Octacos-5-ene CAS No. 390773-73-6

Octacos-5-ene

Cat. No.: B14233504
CAS No.: 390773-73-6
M. Wt: 392.7 g/mol
InChI Key: JKJRXOBODQJYIX-UHFFFAOYSA-N
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Description

Octacos-5-ene is a hydrocarbon with the chemical formula $ \text{C}{28}\text{H}{56} $, featuring a 28-carbon chain and a double bond at the fifth carbon position. Such alkenes are typically studied for their physicochemical properties (e.g., melting point, solubility) and applications in industrial surfactants, lubricants, or biomembrane research. However, none of the provided evidence references this compound or its applications .

Properties

CAS No.

390773-73-6

Molecular Formula

C28H56

Molecular Weight

392.7 g/mol

IUPAC Name

octacos-5-ene

InChI

InChI=1S/C28H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-28H2,1-2H3

InChI Key

JKJRXOBODQJYIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC=CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octacos-5-ene can be achieved through various methods, including:

    Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.

    Hydrogenation of Alkynes: Another method involves the partial hydrogenation of octacosyne, an alkyne, using a Lindlar catalyst to selectively produce the cis-alkene.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the double bond.

Chemical Reactions Analysis

Types of Reactions

Octacos-5-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.

    Reduction: Reduction of this compound can yield the corresponding alkane, octacosane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds such as this compound chloride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., octacos-5-en-1-ol) to carboxylic acids (e.g., octacosanoic acid).

    Reduction: The primary product is octacosane.

    Substitution: Halogenated derivatives such as this compound chloride or bromide.

Scientific Research Applications

Octacos-5-ene has various applications in scientific research, including:

    Chemistry: It is used as a model compound in studies of long-chain hydrocarbons and their reactivity.

    Biology: Research into the biological activity of long-chain alkenes often involves this compound as a reference compound.

    Industry: Utilized in the production of lubricants, surfactants, and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Octacos-5-ene in various applications involves its interaction with molecular targets through its double bond. This double bond can participate in various chemical reactions, such as addition and polymerization, which are crucial for its function in industrial and biological systems. The pathways involved often include the formation of reactive intermediates that facilitate further chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

To compare Octacos-5-ene with analogous compounds, the following categories are typically considered:

  • Structural analogs : Alkenes with similar chain lengths (e.g., Triacont-1-ene, Hexacos-3-ene).
  • Functional analogs : Compounds with comparable applications (e.g., fatty acid derivatives, polyethylene).

For example:

  • lists chlorinated cyclohexanes and dioxins, which are unrelated structurally or functionally to long-chain alkenes.
  • discusses inorganic compounds, which are irrelevant to hydrocarbon chemistry.

Key Limitations of the Evidence

  • Mismatched Chemical Data: and reference chlorinated organics and inorganic compounds, which lack relevance to alkenes like this compound.
  • Absence of Physicochemical Data: No tables or experimental results (e.g., boiling points, reactivity) are provided for hydrocarbons.

Recommendations for Further Research

To address the query effectively, the following steps are necessary:

Consult Specialized Databases : Use resources like PubChem, SciFinder, or Reaxys to retrieve data on this compound and analogs.

Compare Chain Length and Double Bond Position : For example:

  • Octacos-9-ene (double bond at C9) may have a lower melting point due to reduced symmetry.
  • Triacont-5-ene (30-carbon chain) could exhibit higher viscosity.

Functional Comparisons : Investigate industrial or biological roles (e.g., vs. squalene or other terpenes).

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